molecular formula C18H12F4N4O2 B4373015 N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373015
M. Wt: 392.3 g/mol
InChI Key: APXNOFPRVZITGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenyl groups: This step involves the coupling of the pyrazole core with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step is the formation of the dicarboxamide by reacting the intermediate with methylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~3~,N~4~-BIS(2,4-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
  • N~3~,N~4~-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Uniqueness

N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is unique due to the presence of difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-N,4-N-bis(2,5-difluorophenyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c1-26-8-11(17(27)23-14-6-9(19)2-4-12(14)21)16(25-26)18(28)24-15-7-10(20)3-5-13(15)22/h2-8H,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXNOFPRVZITGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
N~3~,N~4~-BIS(2,5-DIFLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.